2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride
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Overview
Description
2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride is a chemical compound that features a pyrazole ring and a piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride typically involves the reaction of 4-methyl-1H-pyrazole with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability . The compound is then purified using techniques such as crystallization or chromatography to obtain the final product in its dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methyl-1H-pyrazol-1-yl)piperidine dihydrochloride
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- (2-[4-Methylpyrazol-1-yl]phenyl)platinum(II)
Uniqueness
2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride is unique due to its specific combination of a pyrazole ring and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride, also known by its CAS number 1211465-56-3, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₀H₁₉Cl₂N₃
- IUPAC Name : 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride
- Molecular Weight : 232.19 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
-
Antimicrobial Activity
- Studies have shown that derivatives of piperidine compounds often possess significant antibacterial properties. For instance, the presence of halogen substituents has been linked to enhanced bioactivity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
- The minimum inhibitory concentration (MIC) values for related compounds suggest promising antibacterial efficacy, particularly against Staphylococcus aureus and Escherichia coli .
-
Antitumor Activity
- Compounds with similar structural features have been evaluated for their anticancer properties. A study highlighted that certain piperidine derivatives demonstrated cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity .
- The structure–activity relationship (SAR) analysis suggests that modifications on the piperidine ring can significantly influence anticancer efficacy .
-
CNS Activity
- The pyrazole moiety is known for its neuroactive properties. Compounds containing this functional group have been explored for their potential in treating neurological disorders .
- Research into related compounds has indicated possible anxiolytic and antidepressant effects, suggesting that this compound could exhibit similar CNS effects.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:
- Inhibition of Enzymatic Activity : Some studies suggest that piperidine derivatives can inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Interaction with Neurotransmitter Systems : The potential CNS effects may be mediated through interactions with serotonin and dopamine receptors, which are crucial for mood regulation.
Case Study 1: Antibacterial Efficacy
A recent study evaluated a series of piperidine derivatives for their antibacterial activity. The results indicated that compounds with electron-withdrawing groups exhibited lower MIC values against S. aureus and E. coli, demonstrating the importance of substituent nature on biological activity .
Case Study 2: Antitumor Properties
In a screening of various piperidine-based compounds against cancer cell lines, one derivative showed an IC50 value below 10 µM against A431 cells, indicating strong antiproliferative activity. This study emphasized the role of structural modifications in enhancing therapeutic efficacy .
Data Summary
Properties
Molecular Formula |
C10H19Cl2N3 |
---|---|
Molecular Weight |
252.18 g/mol |
IUPAC Name |
2-[(4-methylpyrazol-1-yl)methyl]piperidine;dihydrochloride |
InChI |
InChI=1S/C10H17N3.2ClH/c1-9-6-12-13(7-9)8-10-4-2-3-5-11-10;;/h6-7,10-11H,2-5,8H2,1H3;2*1H |
InChI Key |
XVBVJWMAFGXXCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CC2CCCCN2.Cl.Cl |
Origin of Product |
United States |
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